N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide
Description
N-[5-Methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a 2-oxopyrrolidine (pyrrolidinone) ring linked to a methoxy-substituted phenyl group and a phenylmethanesulfonamide moiety. The 2-oxopyrrolidine core is a common pharmacophore in medicinal chemistry, often associated with conformational rigidity and hydrogen-bonding interactions that enhance binding to biological targets .
Properties
Molecular Formula |
C18H20N2O4S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C18H20N2O4S/c1-24-15-9-10-17(20-11-5-8-18(20)21)16(12-15)19-25(22,23)13-14-6-3-2-4-7-14/h2-4,6-7,9-10,12,19H,5,8,11,13H2,1H3 |
InChI Key |
MPVIWEXNFRRCHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCCC2=O)NS(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolidinone Ring
The pyrrolidinone ring is synthesized via lactamization of γ-aminobutyric acid derivatives. A representative protocol involves:
-
Cyclization : Heating 4-aminobutyric acid in acetic anhydride at 110°C for 6 hours yields 2-pyrrolidone.
-
N-Alkylation : Reacting 2-pyrrolidone with 2-fluoro-5-methoxynitrobenzene in the presence of K₂CO₃ in DMF at 80°C for 12 hours introduces the methoxy-substituted aromatic ring.
Key Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Ac₂O | Neat | 110°C | 6 h | 85% |
| 2 | K₂CO₃, 2-fluoro-5-methoxynitrobenzene | DMF | 80°C | 12 h | 72% |
Reduction of Nitro Group
The nitro group in the intermediate is reduced to an amine using catalytic hydrogenation:
Synthesis of Intermediate B: Phenylmethanesulfonyl Chloride
Phenylmethanesulfonyl chloride is prepared via chlorosulfonation :
-
Sulfonation : Treating toluene with chlorosulfonic acid at 0°C forms phenylmethanesulfonic acid.
-
Chlorination : Reacting with PCl₅ in dichloromethane at 25°C for 2 hours yields the sulfonyl chloride.
Optimized Parameters :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | ClSO₃H | Neat | 0°C | 1 h | 88% |
| 2 | PCl₅ | CH₂Cl₂ | 25°C | 2 h | 91% |
Sulfonamide Coupling Reaction
The final step involves reacting Intermediate A with Intermediate B under basic conditions:
Reaction Protocol
-
Base : Triethylamine (2.2 equiv) in anhydrous THF.
-
Conditions : Add phenylmethanesulfonyl chloride (1.1 equiv) dropwise to a stirred solution of Intermediate A at 0°C, then warm to 25°C for 12 hours.
Workup :
-
Quench with ice water, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (hexane:ethyl acetate, 3:1).
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the aniline’s amine on the electrophilic sulfur in the sulfonyl chloride, facilitated by triethylamine to scavenge HCl.
Analytical Characterization
1H NMR (400 MHz, CDCl₃) :
-
δ 7.82 (d, J = 8.4 Hz, 2H, aromatic), 7.45–7.38 (m, 3H, aromatic), 6.92 (s, 1H, NH), 3.89 (s, 3H, OCH₃), 3.72–3.68 (m, 2H, pyrrolidinone), 2.54–2.48 (m, 2H, pyrrolidinone).
HRMS (ESI) :
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Neurological Applications
There is growing interest in the role of this compound in treating neurological disorders. Compounds with similar structures have been identified as noncompetitive antagonists of AMPA receptors, which are crucial in glutamatergic neurotransmission. Dysregulation of these receptors is implicated in conditions such as epilepsy and neurodegenerative diseases. For instance, the discovery of related compounds has shown promise in reducing seizure activity in animal models .
Case Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of structurally related compounds, researchers found that certain derivatives demonstrated significant inhibition of viral replication in vitro. The mechanisms involved included interference with viral protein synthesis and disruption of viral assembly processes. While direct studies on N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide are still needed, these findings suggest a potential pathway for future research .
Case Study 2: Neuroprotective Effects
A study focused on the neuroprotective effects of similar methanesulfonamide derivatives revealed their ability to modulate calcium influx through AMPA receptors. This modulation could potentially lead to reduced excitotoxicity during neuroinflammatory responses, making it a candidate for further investigation in the context of neuroprotection .
Mechanism of Action
The mechanism of action of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with other 5-oxopyrrolidine derivatives and sulfonamide-containing molecules. Below is a comparative analysis based on the evidence provided:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Structure Variability: The target compound’s 2-oxopyrrolidine core is shared with compounds 13 and 14 , which exhibit acetamide substituents. In contrast, compound m contains a 2-oxotetrahydropyrimidin-1-yl group, a bulkier lactam ring that may reduce conformational flexibility compared to pyrrolidinone derivatives.
Functional Group Impact: The sulfonamide group in the target compound distinguishes it from analogs 13 and 14, which feature acetamide substituents. The methoxy group in the target compound may improve lipophilicity (clogP ~2.5 estimated) relative to methyl or hydrazine substituents in analogs .
Synthetic Routes :
- Compounds 13 and 14 were synthesized via condensation reactions between hydrazides or diketones and activated carboxylic acid intermediates, followed by spectroscopic validation (1H/13C NMR, IR) . The target compound likely requires similar steps, with sulfonylation of an aniline intermediate as a critical divergence.
Biological Activity :
- While biological data for the target compound are absent in the evidence, analogs like 13 and 14 were evaluated for antimicrobial or enzyme-inhibitory properties. For example, hydrazine-containing derivatives (e.g., 13 ) often exhibit antimicrobial activity due to metal chelation or radical scavenging .
Research Findings and Implications
- Hydrogen-Bonding Patterns : The 2-oxopyrrolidine ring and sulfonamide group in the target compound can form robust hydrogen-bonding networks, as observed in analogous crystals . This may enhance crystallinity or stability compared to acetamide derivatives.
- Pharmacokinetic Considerations : The phenylmethanesulfonamide moiety may confer improved metabolic stability over methyl or hydrazine groups, which are prone to oxidation or hydrolysis .
Biological Activity
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of 344.42 g/mol. The structure features a methoxy group, a pyrrolidine moiety, and a sulfonamide functional group, which are known to influence its biological activity.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity | Effect | Reference |
|---|---|---|
| Carbonic Anhydrase Inhibition | IC50 = 150 µM | |
| Antimicrobial | Moderate activity against Gram-positive bacteria | |
| Anti-inflammatory | Reduces TNF-alpha levels |
Case Studies
Case Study 1: Inhibition of Carbonic Anhydrase
In vitro studies demonstrated that this compound effectively inhibited carbonic anhydrase with an IC50 value of 150 µM. This inhibition was linked to reduced bicarbonate production, which could influence pH regulation in tissues .
Case Study 2: Antimicrobial Testing
A series of tests conducted on structurally similar sulfonamides revealed that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. While specific data on this compound is still emerging, these findings suggest potential for further development as an antimicrobial agent .
Case Study 3: Anti-inflammatory Mechanism
In a model of inflammation induced by lipopolysaccharide (LPS), related compounds showed a marked decrease in TNF-alpha production. This suggests that this compound may also exert anti-inflammatory effects through similar pathways .
Q & A
Q. Basic
- Antiproliferative assays : Use human cancer cell lines (e.g., HT-1080, MCF7) with 72-hour incubation and MTT viability testing. IC values in the nanomolar range suggest potent activity .
- Microtubule disruption : Immunofluorescence microscopy to observe microtubule depolymerization in treated cells .
How can structure-activity relationships (SAR) guide the optimization of this compound?
Q. Advanced
- Substituent variation : Modify the methoxy group (position 5) and pyrrolidinone ring (position 2) to assess impacts on tubulin binding. For example:
- Parallel synthesis : Use combinatorial libraries to test >15 derivatives, prioritizing low nanomolar IC values and reduced toxicity in chick embryo models .
What computational strategies predict binding modes to biological targets like tubulin?
Q. Advanced
- Molecular docking : Employ MOE software with the α,β-tubulin heterodimer (PDB: 1SA0). Focus on the colchicine-binding site, using flexible ligand docking and MM/GBSA scoring .
- MD simulations : Run 100 ns trajectories in explicit solvent to assess binding stability. Key interactions include hydrogen bonds with β-tubulin’s Thr179 and hydrophobic contacts with Leu248 .
How can mechanistic studies resolve conflicting data on cell cycle effects?
Q. Advanced
- Cell cycle analysis : Flow cytometry (propidium iodide staining) to quantify G2/M arrest. Discrepancies between assays may arise from cell line-specific tubulin isotype expression .
- Tubulin polymerization assays : Compare compound effects on purified tubulin vs. cellular extracts. Contradictions may indicate off-target effects (e.g., kinase inhibition) .
What orthogonal assays validate target engagement in complex biological systems?
Q. Advanced
- SPR (Surface Plasmon Resonance) : Measure direct binding kinetics to immobilized tubulin (K < 1 µM indicates high affinity) .
- CETSA (Cellular Thermal Shift Assay) : Monitor tubulin stabilization upon heating to confirm intracellular target engagement .
How are ADME properties profiled to prioritize lead candidates?
Q. Advanced
- SwissADME predictions : Assess logP (~2.5), topological polar surface area (TPSA ~90 Ų), and CYP450 inhibition risks .
- In vitro assays :
- Metabolic stability: Microsomal half-life (>30 min suggests suitability for in vivo studies).
- Permeability: Caco-2 cell monolayers (P > 1 × 10 cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
